1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid
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Overview
Description
1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H11FNO2. It features a cyclopentane ring attached to a carboxylic acid group and a fluoropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid typically involves the reaction of 3-fluoropyridine with cyclopentanecarboxylic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3-fluoropyridine is reacted with cyclopentanecarboxylic acid in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the fluoropyridine moiety.
3-Fluoropyridine: Contains the fluoropyridine moiety but lacks the cyclopentane ring and carboxylic acid group.
Uniqueness: 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is unique due to the combination of the cyclopentane ring, carboxylic acid group, and fluoropyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-8-4-3-7-13-9(8)11(10(14)15)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI Key |
QCYRBQWXCNWRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC=N2)F)C(=O)O |
Origin of Product |
United States |
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